molecular formula C18H13ClN2O3S B11645972 (5Z)-5-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11645972
M. Wt: 372.8 g/mol
InChI Key: JIOXSZFFWCLMMK-GDNBJRDFSA-N
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Description

(5Z)-5-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of thioxodihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes with thioxodihydropyrimidine derivatives under controlled conditions. Common reagents used in this synthesis include:

  • Aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
  • Thioxodihydropyrimidine derivatives
  • Catalysts (e.g., piperidine, acetic acid)

The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the aromatic rings using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, Raney nickel

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced thioxodihydropyrimidine derivatives

    Substitution Products: Substituted aromatic derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent for various diseases.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Interference with intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-bromobenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5Z)-5-(4-fluorobenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5Z)-5-(4-methylbenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

(5Z)-5-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the 4-chlorobenzylidene and 4-methoxyphenyl groups, which may impart specific biological activities and chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H13ClN2O3S

Molecular Weight

372.8 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H13ClN2O3S/c1-24-14-8-6-13(7-9-14)21-17(23)15(16(22)20-18(21)25)10-11-2-4-12(19)5-3-11/h2-10H,1H3,(H,20,22,25)/b15-10-

InChI Key

JIOXSZFFWCLMMK-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)NC2=S

Origin of Product

United States

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